Product packaging for 7-Methyl-2,4-octadiene(Cat. No.:)

7-Methyl-2,4-octadiene

Cat. No.: B14742399
M. Wt: 124.22 g/mol
InChI Key: LLCIDQNOIXWXCW-YTXTXJHMSA-N
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Description

7-Methyl-2,4-octadiene is an unsaturated acyclic hydrocarbon with the molecular formula C9H16 and a molecular weight of 124.22 g/mol . It is identified by the CAS Registry Number 2216-70-8 . The compound is specified under HS code 2901299090 for unsaturated acyclic hydrocarbons . While specific applications for this exact isomer are not detailed in the available literature, related diene compounds are subjects of study in organic chemistry research. For instance, various octadiene isomers are investigated in reaction mechanism studies, such as radical pathways in organometallic chemistry and conformational analysis in Cope rearrangements . Researchers value these structures for exploring fundamental chemical processes. This product is intended for research and development applications in a laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle all chemicals according to appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B14742399 7-Methyl-2,4-octadiene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

(2E,4E)-7-methylocta-2,4-diene

InChI

InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+

InChI Key

LLCIDQNOIXWXCW-YTXTXJHMSA-N

Isomeric SMILES

C/C=C/C=C/CC(C)C

Canonical SMILES

CC=CC=CCC(C)C

Origin of Product

United States

Reaction Mechanisms and Reactivity of 7 Methyl 2,4 Octadiene

Mechanistic Pathways of Electrocyclization and Rearrangement

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of conjugated systems. These include electrocyclizations and sigmatropic rearrangements, both of which are thermally or photochemically induced.

While 7-Methyl-2,4-octadiene is a hexatriene system, its reactivity is informed by the principles of larger conjugated systems, such as the 8π,6π-electrocyclization cascades found in octatetraenes. These cascades are significant in the biosynthesis of numerous natural products. The process begins with an 8π-electron electrocyclization of a 1,3,5,7-octatetraene (B1254726) to form a 1,3,5-cyclooctatriene, followed by a 6π-electron electrocyclization to yield a bicyclo[4.2.0]octa-2,4-diene. bohrium.com

Computational studies show that the rate-determining step is typically the second, 6π ring closure. rsc.org The thermodynamics and kinetics of this cascade are highly sensitive to the substitution pattern on the tetraene. For unsubstituted and monosubstituted octatetraenes, the initial 8π closure is facile, but the subsequent 6π closure is slow and reversible, often resulting in a mixture of products. rsc.org However, for di- and trisubstituted systems, steric interactions can destabilize the intermediate cyclooctatriene, which in turn lowers the activation barrier for the second ring closure, making it kinetically facile and thermodynamically favorable. bohrium.comrsc.org These reactions proceed through specific stereochemical pathways (conrotatory or disrotatory) as predicted by the Woodward-Hoffmann rules. An 8π thermal electrocyclization is conrotatory, while a 6π thermal electrocyclization is disrotatory. youtube.com

ReactionPi ElectronsThermal ConditionsPhotochemical Conditions
Electrocyclization4n (e.g., 4π, 8π)ConrotatoryDisrotatory
Electrocyclization4n+2 (e.g., 6π)DisrotatoryConrotatory

This table summarizes the stereochemical outcomes for electrocyclic reactions based on the number of participating π-electrons and the reaction conditions.

Thermal rearrangements of dienes and related structures, such as octadienols, are often governed by sigmatropic shifts. libretexts.org These are uncatalyzed intramolecular reactions where a σ-bond migrates across a π-system. libretexts.orghcpgcollege.edu.in The two most prominent examples relevant to this system are the Cope and Claisen rearrangements, both of which are rsc.orgrsc.org-sigmatropic shifts. libretexts.orgjove.com

The Cope Rearrangement involves the thermal isomerization of a 1,5-diene. jove.commasterorganicchemistry.com An acyclic 1,5-diene, upon heating, can rearrange via a chair-like six-membered transition state to form an isomeric 1,5-diene. jove.com The equilibrium generally favors the formation of the more thermodynamically stable diene. jove.com

The Claisen Rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether, which can be formed from an allylic alcohol (a potential precursor or relative of an octadienol). masterorganicchemistry.comorganic-chemistry.org This reaction, upon heating, produces a γ,δ-unsaturated carbonyl compound. organic-chemistry.org Like the Cope rearrangement, it proceeds through a concerted, chair-like transition state and is highly stereospecific. organic-chemistry.org Variants such as the Johnson-Claisen rearrangement allow for the conversion of an allylic alcohol into a γ,δ-unsaturated ester. masterorganicchemistry.com

Exploration of Alkene Reactivity in this compound

The conjugated double bonds in this compound are electron-rich and readily undergo addition reactions with electrophiles. The delocalization of electrons across the four-carbon system leads to unique reactivity compared to isolated alkenes.

The electrophilic addition of an acid like hydrogen bromide (HBr) to a conjugated diene proceeds via a mechanism that can yield two different products: a 1,2-adduct and a 1,4-adduct. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of one of the double bonds at a terminal carbon to form the most stable possible carbocation. libretexts.org For a conjugated diene, this results in a resonance-stabilized allylic carbocation, where the positive charge is delocalized over two carbons. libretexts.orgscribd.com

For this compound, protonation at C-5 would lead to a less stable secondary carbocation, whereas protonation at C-2 would generate a resonance-stabilized secondary/tertiary allylic carbocation. The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of the carbons bearing the partial positive charge.

1,2-Addition: The nucleophile attacks the carbon adjacent to the site of protonation.

1,4-Addition: The nucleophile attacks the carbon at the other end of the original conjugated system.

The ratio of these products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. masterorganicchemistry.comlibretexts.org

Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible. The major product is the one that is formed fastest, which is typically the 1,2-adduct, as the nucleophile attacks the carbon with the higher positive charge density in the allylic carbocation. masterorganicchemistry.comscribd.com

Thermodynamic Control (High Temperature): At higher temperatures, the initial addition is reversible, allowing an equilibrium to be established. The major product is the most stable one. The 1,4-adduct often results in a more substituted (and thus more stable) double bond, making it the thermodynamic product. masterorganicchemistry.comlibretexts.org

ControlConditionsMajor ProductBasis for Selectivity
KineticLow Temperature, Short Reaction Time1,2-AdductLower activation energy for formation
ThermodynamicHigh Temperature, Long Reaction Time1,4-AdductGreater thermodynamic stability of product

This table outlines the conditions and outcomes for electrophilic additions to conjugated dienes.

Proton transfer is a fundamental step in many reactions that can form or isomerize octadienes. The formation of a diene often occurs through the elimination of a leaving group from an unsaturated alcohol or haloalkane. For instance, the acid-catalyzed dehydration of an octenol involves protonation of the hydroxyl group to turn it into a good leaving group (water). A subsequent deprotonation (proton transfer to a base, often water or the conjugate base of the acid catalyst) from an adjacent carbon atom forms the double bond. nih.gov

Furthermore, transition metal-catalyzed isomerization can interconvert different isomers of an octadiene. polimi.itrsc.org These reactions can proceed through mechanisms involving the insertion of the metal into a C-H bond and subsequent elimination, or via the formation of metal-hydride species that add and eliminate across the double bonds. These processes inherently involve the transfer of protons or hydride ions to shift the position of the π-bonds within the carbon skeleton. polimi.it Remote proton elimination, a mode of C-H activation, can also lead to bond formation and rearrangement in complex cyclic systems, highlighting the versatility of proton transfer in dictating reactivity. nih.gov

Oxidative and Reductive Transformations of the Diene System

The conjugated π-system of this compound is susceptible to both oxidation, which typically involves breaking the C=C bonds, and reduction, which saturates them.

Oxidative Transformations

A primary oxidative reaction for dienes is ozonolysis , which results in the cleavage of the double bonds. masterorganicchemistry.com The molecule reacts with ozone (O₃) to form an unstable molozonide, which rearranges to an ozonide intermediate. Subsequent workup of the ozonide determines the final products. youtube.commasterorganicchemistry.com

For this compound, ozonolysis would cleave both the C2=C3 and C4=C5 bonds.

Reductive Workup (e.g., using zinc or dimethyl sulfide): This workup yields aldehydes and ketones. Cleavage of this compound would produce propanal (from C2-C3), glyoxal (B1671930) (from C3-C4), and 3-methylbutanal (B7770604) (from C4-C5 and the remainder of the chain).

Oxidative Workup (e.g., using hydrogen peroxide): This workup oxidizes any resulting aldehydes to carboxylic acids, while ketones remain unchanged.

Other oxidative reactions include regioselective oxidative cleavage, which can be used to convert unsymmetrical conjugated dienes into α,β-unsaturated nitriles under specific conditions. rsc.orgrsc.orgresearchgate.net

ReagentWorkupProducts from this compound
1. O₃2. Zn/H₂O or (CH₃)₂SPropanal, Glyoxal, 3-Methylbutanal
1. O₃2. H₂O₂Propanoic acid, Oxalic acid, 3-Methylbutanoic acid

This table shows the expected products from the ozonolysis of this compound under different workup conditions.

Reductive Transformations

Catalytic hydrogenation is the most common method for the reduction of dienes. Similar to electrophilic addition, the reduction of conjugated dienes can also result in 1,2- and 1,4-addition of hydrogen. The product distribution depends on the catalyst used and the reaction conditions.

1,2-Addition results in an isolated alkene.

1,4-Addition results in an alkene where the double bond has shifted to the central position (C3-C4 in this case).

Typically, 1,4-addition is favored under conditions of thermodynamic control, leading to the more stable internal alkene. Complete hydrogenation with sufficient hydrogen and a strong catalyst (like Palladium on carbon) will reduce the diene completely to the corresponding alkane, 7-methyloctane.

Epoxidation Reactions of Octadienes

The epoxidation of alkenes is a widely utilized reaction that introduces a three-membered cyclic ether, known as an epoxide, into a molecule. In the case of a conjugated diene like this compound, the presence of two distinct double bonds raises the question of regioselectivity.

The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), is a common method for epoxidation. libretexts.orgsaskoer.ca The generally accepted mechanism involves a concerted process where the peroxy acid delivers an oxygen atom to the double bond. libretexts.orgyoutube.com The selectivity of this reaction is primarily governed by the electronic properties of the double bonds. More electron-rich double bonds, typically those with more alkyl substituents, react faster. libretexts.org

In this compound, the two double bonds are C2=C3 and C4=C5. The C2=C3 double bond is disubstituted, while the C4=C5 double bond is also disubstituted. However, the C2=C3 double bond is closer to the electron-donating isopropyl group at the C7 position, which could slightly increase its electron density through inductive effects. Conversely, the C4=C5 double bond is internal to the conjugated system.

Given the similar substitution of both double bonds, a mixture of mono-epoxidation products is expected. However, the C2=C3 double bond is generally more sterically accessible. Therefore, epoxidation is likely to favor the formation of 2,3-epoxy-7-methyl-4-octene. Further epoxidation could lead to the formation of a diepoxide.

Catalytic methods for epoxidation, such as those using transition metal catalysts, can offer different regioselectivities. rsc.org For instance, some catalysts show a preference for the less substituted double bond. rsc.org However, in the case of this compound, where both double bonds have similar substitution, achieving high regioselectivity might be challenging without a directing group.

Table 1: Hypothesized Products of Mono-epoxidation of this compound

ReactantReagentMajor ProductMinor Product
This compoundmCPBA4,5-Epoxy-7-methyl-2-octene2,3-Epoxy-7-methyl-4-octene

Note: The regioselectivity can be influenced by the specific reaction conditions and the epoxidizing agent used. The table represents a plausible outcome based on general principles of alkene reactivity.

Catalytic Hydrogenation of Octadiene Systems

Catalytic hydrogenation is a process that adds hydrogen across double or triple bonds, typically using a metal catalyst such as palladium, platinum, or nickel. chemistrytalk.orglibretexts.org For conjugated dienes, hydrogenation can proceed via 1,2-addition or 1,4-addition pathways. libretexts.orgrsc.org

The mechanism of catalytic hydrogenation involves the adsorption of both the diene and hydrogen onto the surface of the metal catalyst. inflibnet.ac.inrsc.orgyoutube.com Hydrogen atoms are then transferred to the diene.

In the case of this compound, the initial addition of one mole of hydrogen can lead to two primary products resulting from 1,4-addition and 1,2-addition.

1,4-addition: Hydrogen adds to carbons 2 and 5, resulting in the formation of 7-methyl-3-octene. This is often a major pathway for conjugated dienes.

1,2-addition: Hydrogen adds to carbons 2 and 3, yielding 7-methyl-4-octene, or to carbons 4 and 5, yielding 7-methyl-2-octene.

The regioselectivity of hydrogenation can be influenced by the catalyst and reaction conditions. For example, certain catalysts might favor the formation of the thermodynamically more stable internal alkene (from 1,4-addition), while other conditions might favor the kinetic product. rsc.org Complete hydrogenation with excess hydrogen will lead to the fully saturated alkane, 7-methyloctane.

Table 2: Potential Products of Partial Catalytic Hydrogenation of this compound

ReactantReagent/CatalystPossible Products (Partial Hydrogenation)Final Product (Complete Hydrogenation)
This compoundH₂, Pd/C7-Methyl-3-octene (from 1,4-addition)7-Methyloctane
7-Methyl-2-octene (from 1,2-addition)
7-Methyl-4-octene (from 1,2-addition)

Note: The product distribution can vary significantly based on the catalyst, pressure, temperature, and solvent used.

Stereochemical Investigations of 7 Methyl 2,4 Octadiene and Its Derivatives

Analysis of Geometric Isomerism in 7-Methyl-2,4-octadiene (E/Z configurations)

This compound possesses two double bonds, at positions 2 and 4, which can each exist in either an E (entgegen) or Z (zusammen) configuration. This gives rise to four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The specific arrangement of substituents around these double bonds significantly influences the molecule's shape and, consequently, its physical and chemical properties. The IUPAC name for this compound is 7-methylocta-2,4-diene. nih.gov

The designation of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon atom of the double bond, the two attached groups are assigned a priority based on atomic number. If the higher-priority groups are on the same side of the double bond, the configuration is Z. If they are on opposite sides, the configuration is E.

The presence of these isomers complicates the synthesis and characterization of this compound, as reactions may produce a mixture of isomers. Separation of these isomers often requires specialized chromatographic techniques. The precise geometry of the diene system is also a critical factor in its reactivity in pericyclic reactions, such as Diels-Alder cycloadditions.

Enantioselective Synthesis and Stereocontrol in Octadiene Chemistry

The creation of specific stereoisomers, particularly enantiomers, is a central goal in modern organic synthesis, especially in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its stereochemistry. chiralpedia.com

Asymmetric Catalysis for Chiral Octadiene Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including octadiene derivatives. frontiersin.org This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. chiralpedia.comnih.gov Transition metal catalysts, often complexed with chiral ligands, are frequently employed to control the stereochemical outcome of a reaction. frontiersin.org These catalytic systems can differentiate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other. nih.gov The development of novel catalysts and ligands is an active area of research aimed at improving enantioselectivity and expanding the scope of asymmetric transformations. chiralpedia.comnih.gov

Role of Chiral Ligands (e.g., Bicyclo[2.2.2]octadiene ligands) in Enantioselectivity

Chiral ligands play a crucial role in asymmetric catalysis by creating a chiral environment around the metal center. rsc.org This chiral environment dictates the trajectory of the incoming substrate, thereby controlling the stereochemistry of the product. Bicyclo[2.2.2]octadiene (BOD) ligands are a class of chiral diene ligands that have shown high performance in various rhodium-catalyzed asymmetric reactions. bu.eduorganic-chemistry.org

The rigid, C2-symmetric scaffold of some BOD ligands provides a well-defined steric and electronic environment that can lead to high levels of enantioselectivity. bu.eduorganic-chemistry.org For instance, chiral bicyclo[2.2.2]diene ligands have been successfully used in rhodium-catalyzed asymmetric conjugate additions to acyclic enones, with the interplay between electronic and steric effects influencing the enantioselectivity. rsc.org The synthesis of these ligands can be achieved through methods such as the [4+2] cycloaddition of a chiral 1,3-cyclohexadiene (B119728) derivative with an acetylene. nih.gov The resulting bicyclo[2.2.2]octadiene framework can then be further modified to create a variety of chiral diene ligands. nih.govorganic-chemistry.org

Ligand TypeMetalReaction TypeEnantioselectivity
Chiral Bicyclo[2.2.2]dieneRhodiumAsymmetric Conjugate AdditionVariable, dependent on ligand structure rsc.org
C2-symmetric Bicyclo[2.2.2]octadienesRhodiumAsymmetric ArylationHigh (up to 99% ee) bu.eduorganic-chemistry.org
Tertiary alcohol-substituted Bicyclo[2.2.2]octadieneRhodiumAsymmetric Conjugate AdditionHigh (up to 99.5% ee) organic-chemistry.org

Stereocontrolled Rearrangements Leading to Octadiene-Derived Products

Stereocontrolled rearrangement reactions offer another avenue for the synthesis of complex molecules with defined stereochemistry. While specific examples directly involving this compound are not prevalent in the provided search results, the principles of stereocontrolled rearrangements are broadly applicable in organic synthesis. These reactions involve the intramolecular migration of a group, and the stereochemical outcome is often governed by the stereochemistry of the starting material and the mechanism of the rearrangement. For instance, the development of simple chiral diene ligands derived from the terpene (R)-α-phellandrene involves a regio- and diastereoselective [4+2] cycloaddition to create a bicyclo[2.2.2]octadiene scaffold. organic-chemistry.org This demonstrates how stereochemistry can be controlled and transferred during a synthetic sequence.

Conformational Analysis of this compound and Related Structures

The conformational flexibility of this compound and its derivatives plays a significant role in their reactivity and properties. The molecule can adopt various spatial arrangements due to rotation around its single bonds. The relative energies of these conformers determine the most populated and, therefore, the most likely reactive shapes of the molecule.

While specific conformational analysis studies on this compound were not found in the search results, related structures provide insight. For example, the study of derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate involves understanding the spatial arrangement of the fused ring system. nih.gov Computational methods are often employed to predict the stable conformers and the energy barriers between them. This information is crucial for understanding reaction mechanisms and predicting the stereochemical outcome of reactions.

Advanced Spectroscopic Elucidation and Characterization of 7 Methyl 2,4 Octadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-methyl-2,4-octadiene would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. Protons on the conjugated diene system (C2 to C5) would appear in the downfield region (typically δ 5.0-6.5 ppm) due to the deshielding effect of the π-electrons. The methyl group at C7 would result in a doublet, being split by the adjacent methine proton. The terminal methyl group at C1 would also likely be a doublet, split by the neighboring vinyl proton. The methylene (B1212753) (C6) and methine (C7) protons would have characteristic multiplets based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. For this compound, nine distinct carbon signals would be expected. The sp² hybridized carbons of the diene system would resonate in the downfield region (typically δ 100-150 ppm). The sp³ hybridized carbons of the methyl and methylene groups would appear in the upfield region. The chemical shifts would allow for the differentiation from other C9H16 isomers.

Predicted ¹H and ¹³C NMR Data for this compound: (Note: These are predicted values and may differ from experimental data.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
1~1.7Doublet~18
2~5.5Multiplet~130
3~6.0Multiplet~125
4~5.7Multiplet~135
5~5.4Multiplet~128
6~2.0Multiplet~38
7~2.3Multiplet~32
8 (CH₃ at C7)~1.0Doublet~22
9 (CH₃ at C7)~1.0Doublet~22

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, C3 and C4, C4 and C5, C5 and C6, C6 and C7, and C7 and the methyl protons at C8/C9. This would allow for the tracing of the entire carbon skeleton's proton network.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded carbon and proton atoms. Each cross-peak in the 2D spectrum would link a specific proton signal to its corresponding carbon signal. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds. This technique is invaluable for piecing together the molecular structure by connecting different spin systems. For example, HMBC correlations would be expected from the methyl protons at C8/C9 to C6 and C7, and from the methyl protons at C1 to C2 and C3, confirming the placement of the methyl groups and the connectivity of the diene system.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of a mixture containing C9H16 isomers, each isomer would elute from the GC column at a characteristic retention time. The mass spectrometer would then generate a mass spectrum for each separated component. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 124, confirming its molecular weight. The fragmentation pattern would be characteristic of the molecule's structure, with common losses of alkyl fragments. The fragmentation pattern of this compound would be distinct from other C9H16 isomers due to the position of the double bonds and the methyl group influencing the stability of the resulting carbocations.

Predicted Key Fragments in the Mass Spectrum of this compound: (Note: These are predicted values and may differ from experimental data.)

m/z Predicted Fragment
124[M]⁺
109[M - CH₃]⁺
81[C₆H₉]⁺
67[C₅H₇]⁺
41[C₃H₅]⁺

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the very precise determination of the molecular mass of a compound, often with accuracy in the parts-per-million (ppm) range. While ESI is more commonly used for polar compounds, it can be adapted for nonpolar hydrocarbons. HR-ESI-MS would be able to confirm the elemental composition of this compound as C9H16 by providing a highly accurate mass measurement of the molecular ion.

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a sensitive and real-time technique for the detection of volatile organic compounds (VOCs). It uses H₃O⁺ ions to gently ionize target molecules via proton transfer. For this compound, PTR-MS would detect the protonated molecule [M+H]⁺ at m/z 125. A significant advantage of PTR-MS is its ability to monitor the concentration of this compound in real-time, for instance, in air or in the headspace of a sample. However, PTR-MS typically does not differentiate between isomers, as they would all produce a signal at the same m/z. Therefore, it is often coupled with a separation technique like gas chromatography for isomer-specific analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide detailed information about the vibrational modes of the molecule's constituent bonds, allowing for the identification of functional groups and offering insights into its molecular symmetry and electronic distribution.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The spectrum is characterized by absorption bands that correspond to the specific vibrational frequencies of its bonds.

The primary functional groups present are the carbon-carbon double bonds of the conjugated diene system and the carbon-hydrogen bonds of both the alkenyl (=C-H) and alkyl (C-H) portions of the molecule. The IR spectrum of an alkane is typically uninformative beyond confirming the presence of C-H and C-C bonds. libretexts.org However, in this compound, the presence of unsaturation and conjugation gives rise to a more diagnostic spectrum.

Key absorption regions for this compound include:

C-H Stretch (Alkenyl): A band appearing in the region of 3000-3100 cm⁻¹ is characteristic of the C-H stretching vibration where the hydrogen is attached to a double-bonded carbon (=C-H). libretexts.org

C-H Stretch (Alkyl): Strong absorptions between 2850 and 2960 cm⁻¹ are indicative of C-H stretching vibrations from the methyl and methylene groups in the molecule. libretexts.orgresearchgate.net

C=C Stretch (Conjugated Diene): The conjugated carbon-carbon double bonds (C=C) typically show stretching vibrations in the 1600-1680 cm⁻¹ region. libretexts.orgpressbooks.pub Conjugation slightly lowers the frequency compared to an isolated double bond.

C-H Bend (Alkyl): Bending vibrations for the methyl (-CH₃) and methylene (-CH₂-) groups appear in the fingerprint region, roughly between 1350 and 1470 cm⁻¹. researchgate.net

C-H Bend (Alkenyl): Out-of-plane bending vibrations for the hydrogens on the double bonds occur in the 700-1000 cm⁻¹ range and can provide information about the stereochemistry (cis/trans) of the double bonds.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on data from analogous compounds. nist.govnist.govnist.gov

Interactive Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3025 cm⁻¹=C-H StretchAlkenylMedium
2960-2850 cm⁻¹C-H StretchAlkyl (CH₃, CH₂)Strong
~1650 cm⁻¹C=C StretchConjugated DieneMedium-Variable
1465-1440 cm⁻¹C-H BendMethylene (scissoring)Medium
1380-1370 cm⁻¹C-H BendMethyl (umbrella)Medium
~965 cm⁻¹=C-H Bendtrans C-H out-of-planeStrong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly informative for conjugated systems like this compound. libretexts.org This technique measures the absorption of UV or visible light, which promotes electrons from a lower energy molecular orbital to a higher one. libretexts.org In conjugated dienes, the most significant electronic transition is the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org This is referred to as a π → π* transition.

The energy gap between the HOMO and LUMO in conjugated systems is smaller than in isolated alkenes, meaning that light of a longer wavelength (lower energy) is absorbed. libretexts.orglibretexts.org The absorption maximum (λmax) is a key piece of data obtained from a UV-Vis spectrum. For the parent conjugated diene, 1,3-butadiene (B125203), the λmax is approximately 217 nm.

The structure of this compound is based on a 2,4-diene system. The presence of alkyl substituents on the double-bond framework influences the λmax. According to the Woodward-Fieser rules for predicting λmax in dienes, each alkyl substituent attached to the conjugated system causes a bathochromic shift (a shift to a longer wavelength) of approximately 5 nm.

Given a base value for a conjugated diene (e.g., 217 nm for butadiene), the methyl group and other alkyl portions of the this compound structure would be expected to shift the λmax to a higher wavelength. Each additional double bond in a conjugated pi-electron system typically increases the absorption maximum by about 30 nm. libretexts.org

Interactive Table 2: Predicted UV-Vis Absorption Data for this compound

ChromophoreTransition TypeExpected λmax RangeSolvent Effects
Conjugated Dieneπ → π*225-245 nmMinimal; slight shifts with solvent polarity

This absorption is too energetic to be in the visible range (400-800 nm), so the compound is colorless. libretexts.org The intensity of the absorption, given by the molar absorptivity (ε), is generally high for these allowed π → π* transitions.

X-ray Diffraction for Solid-State Structural Determination of Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Since this compound is a liquid at room temperature, X-ray diffraction studies cannot be performed on the compound itself. However, the technique is invaluable for elucidating the solid-state structure of its crystalline derivatives.

By synthesizing a solid derivative of this compound, researchers can obtain single crystals suitable for X-ray analysis. This analysis provides precise data on bond lengths, bond angles, and the torsional angles that define the molecule's conformation in the crystal lattice.

For instance, a study on a complex derivative, 7-methyl-cis-2-(1'-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, demonstrates the power of this technique. researchgate.net While this molecule is significantly more complex than the parent diene, it contains the "7-methyl" structural element. The X-ray powder diffraction data revealed its crystal system, space group, and unit cell dimensions, which are fundamental to defining its solid-state architecture. researchgate.net

Interactive Table 3: Example Crystallographic Data for a 7-Methyl Derivative

ParameterValue
Compound Name7-methyl-cis-2-(1'-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol researchgate.net
Chemical FormulaC₂₁H₂₁NO researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2/c researchgate.net
a11.012(2) Å researchgate.net
b18.613(5) Å researchgate.net
c7.316(4) Å researchgate.net
β102.88(3)° researchgate.net
Volume (V)1461.8(7) ų researchgate.net

Such data allows for the construction of a detailed 3D model of the molecule, confirming stereochemical relationships and revealing intermolecular interactions, such as hydrogen bonding, within the crystal.

Computational and Theoretical Studies of 7 Methyl 2,4 Octadiene

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. These methods can predict molecular geometries, energies, and a host of other properties, providing a deep understanding of chemical reactivity.

Density Functional Theory (DFT) for Mechanistic Insights and Energy Profiles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the reaction mechanisms of organic molecules like 7-methyl-2,4-octadiene. DFT calculations can be employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

In a hypothetical DFT study of a reaction involving this compound, such as an acid-catalyzed isomerization, the energy profile would be calculated to determine the feasibility of different mechanistic pathways. The relative energies of carbocation intermediates and the activation barriers for their formation and rearrangement would be key outputs of such a study.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of a Conjugated Diene This table presents hypothetical data based on typical values found in computational studies of similar compounds.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
TS1Transition state for protonation+15.2
Intermediate 1Tertiary allylic carbocation+5.8
TS2Transition state for 1,2-hydride shift+10.5
Intermediate 2Secondary allylic carbocation+8.1
TS3Transition state for deprotonation+12.3
ProductIsomeric diene-3.4

Computational Modeling of Reaction Barriers and Transition States

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of reaction barriers. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Computational methods, particularly DFT, are powerful tools for locating and characterizing transition states. acs.org For pericyclic reactions of dienes, computational models can predict the stereochemical outcomes by comparing the activation energies of different possible transition states (e.g., endo vs. exo in a Diels-Alder reaction). longdom.org For example, in the Diels-Alder reaction of cyclobutenone with 1,3-butadiene (B125203), the endo transition state was found to be kinetically favored over the exo transition state, with a lower activation energy. longdom.org

In the case of this compound, computational modeling could be used to explore the transition states of various potential reactions, such as cycloadditions, electrophilic additions, or rearrangements. The calculated geometries of these transition states would reveal the precise arrangement of atoms at the point of maximum energy, providing insights into the bonding changes occurring during the reaction.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying stationary points on a potential energy surface, they are often too computationally expensive for exploring the full conformational landscape of flexible molecules. This is where molecular dynamics (MD) simulations come into play. youtube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a molecule like this compound, which has several rotatable single bonds, a multitude of conformations are possible. MD simulations can be used to sample these different conformations and determine their relative populations. This is crucial for understanding how the molecule's shape influences its reactivity and physical properties. While specific MD studies on this compound are not prevalent in the literature, the methodology has been extensively applied to other flexible molecules, such as alkanes and biopolymers, to study their phase transitions and flexibility. nih.govacs.org

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and allowing its atoms to move according to a chosen force field. The resulting trajectory would provide a detailed picture of the conformational dynamics, highlighting the most stable conformers and the energy barriers between them.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods are also instrumental in predicting the spectroscopic properties of molecules, which can be a powerful aid in structure elucidation and the interpretation of experimental spectra.

For conjugated systems like this compound, the prediction of UV-Vis spectra is of particular interest. The electronic transitions between molecular orbitals in these systems often fall within the UV-Vis range. Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the excitation energies and oscillator strengths of these transitions, which correspond to the absorption wavelengths and intensities in the experimental spectrum. youtube.comacs.orghope.edu The particle-in-a-box model also provides a simpler, qualitative understanding of the electronic spectra of polyenes. youtube.comyoutube.com

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable application of computational chemistry. researchgate.net By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts of different atoms. nih.gov This can be particularly useful for assigning peaks in complex experimental spectra and for distinguishing between different isomers. auremn.org Various online tools and advanced computational packages can perform these predictions with increasing accuracy. schrodinger.comnmrdb.org

Table 2: Illustrative Theoretically Predicted Spectroscopic Data for a Conjugated Diene This table presents hypothetical data based on typical values found in computational studies of similar compounds.

Spectroscopic TechniquePredicted PropertyValue
UV-Vis (TD-DFT)λmax (π → π*)228 nm
1H NMR (GIAO-DFT)Chemical Shift (olefinic H)5.5 - 6.5 ppm
Chemical Shift (allylic H)1.8 - 2.2 ppm
13C NMR (GIAO-DFT)Chemical Shift (sp2 C)110 - 140 ppm
Chemical Shift (sp3 C)15 - 40 ppm

Applications in Advanced Organic Synthesis and Materials Science

7-Methyl-2,4-octadiene as a Building Block for Complex Organic Molecules

The conjugated diene functionality within this compound serves as a reactive handle for the construction of more complex molecular frameworks. This reactivity is central to its utility as a starting material in multi-step synthetic sequences aimed at producing molecules with specific stereochemistry and ring systems.

Precursor in the Synthesis of Chiral Intermediates

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Asymmetric synthesis, the process of converting an achiral starting material into a chiral product, often employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. numberanalytics.comyoutube.com

While specific, documented examples of this compound being used as a precursor for chiral intermediates are not extensively reported in publicly available literature, its structure lends itself to such applications. The conjugated diene system can undergo a variety of asymmetric transformations. For instance, asymmetric hydroboration or dihydroxylation reactions could introduce chiral centers into the molecule. These reactions are often catalyzed by transition metal complexes bearing chiral ligands. The resulting chiral diols or alcohols would be valuable intermediates for the synthesis of more complex chiral targets.

The general strategies for asymmetric synthesis involving dienes include:

Catalytic Asymmetric Reactions: Utilizing chiral catalysts to induce enantioselectivity in reactions such as hydrogenation, epoxidation, or Diels-Alder reactions.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the diene substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.com

Given the principles of asymmetric synthesis, this compound represents a potential substrate for the generation of chiral building blocks, although specific industrial or academic applications remain to be widely documented.

Application in the Construction of Polycyclic Structures

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic chemistry for the formation of six-membered rings. praxilabs.com This reaction involves a conjugated diene and a dienophile. The predictable stereochemical outcome of the Diels-Alder reaction makes it particularly valuable for the construction of complex polycyclic systems, which are common motifs in natural products and biologically active molecules. researchgate.netstrath.ac.uk

As a conjugated diene, this compound is a suitable component for Diels-Alder reactions. The substitution pattern on the diene can influence the regioselectivity and stereoselectivity of the cycloaddition. The presence of a methyl group at the 7-position can direct the approach of the dienophile, potentially leading to a specific isomer of the resulting cyclohexene (B86901) derivative.

Reaction TypeReactantsProduct TypePotential Application
Intermolecular Diels-AlderThis compound + DienophileSubstituted CyclohexeneSynthesis of natural product precursors
Intramolecular Diels-AlderA molecule containing both the this compound moiety and a dienophileBicyclic or Polycyclic compoundRapid construction of complex ring systems

Although general principles suggest its utility, specific examples of this compound being used in the construction of complex polycyclic structures via the Diels-Alder reaction are not prevalent in the surveyed literature. However, the reaction remains a theoretical possibility for synthetic chemists aiming to build such frameworks. masterorganicchemistry.com

Role in the Synthesis of Specialty Chemicals

Specialty chemicals are a category of chemical products that are produced for specific end-use applications. The synthesis of these chemicals often requires multi-step processes and specialized starting materials. Conjugated dienes are valuable precursors for a variety of specialty chemicals, including fragrances, and monomers for specialty polymers. nih.gov

The reactivity of the double bonds in this compound allows for a range of chemical transformations that can lead to the production of specialty chemicals. For example, selective oxidation or reduction of the double bonds could yield functionalized molecules with desirable properties. Furthermore, the diene itself could be a component in the synthesis of more complex molecules used in niche applications. While the direct use of this compound in the large-scale production of specific specialty chemicals is not widely documented, its chemical nature makes it a candidate for such synthetic endeavors.

Integration into Polymeric Materials and Functional Copolymers

The polymerization of conjugated dienes is a fundamental process in the production of synthetic rubbers and other elastomeric materials. libretexts.orgunizin.orglibretexts.org The ability of dienes to be incorporated into polymer chains introduces unsaturation, which can be a site for cross-linking (vulcanization) or further functionalization.

The copolymerization of conjugated dienes with other monomers, such as alkenes, allows for the creation of copolymers with tailored properties. For example, the incorporation of a diene into a polyethylene (B3416737) chain can introduce sites for cross-linking, improving the thermal and mechanical properties of the resulting material.

While research has been conducted on the copolymerization of other octadiene isomers, such as 1,7-octadiene (B165261), with ethylene (B1197577) to produce functionalized polyolefins, the specific use of this compound in this context is not as well-documented. nih.gov However, the principles of diene polymerization and copolymerization are applicable.

Types of Copolymers:

Random Copolymers: Monomer units are arranged randomly along the polymer chain. rsc.org

Block Copolymers: Composed of long sequences or "blocks" of one monomer followed by a block of another monomer. google.comnih.govresearchgate.netrsc.orgnih.gov

Graft Copolymers: Chains of one type of polymer are grafted onto the backbone of another polymer.

The integration of this compound into polymer chains could offer a route to materials with specific functionalities. The pendant double bond resulting from 1,2-addition polymerization could be used for post-polymerization modifications, such as the attachment of polar groups or the grafting of other polymer chains. This would allow for the fine-tuning of the polymer's properties for specific applications.

Polymerization MethodMonomersResulting PolymerPotential Properties
Radical PolymerizationThis compoundPoly(this compound)Elastomeric, potential for cross-linking
Anionic PolymerizationThis compound + StyrenePoly(styrene-b-7-Methyl-2,4-octadiene)Thermoplastic elastomer
Coordination PolymerizationEthylene + this compoundPoly(ethylene-co-7-Methyl-2,4-octadiene)Functionalized polyolefin

The synthesis of block copolymers containing diene segments is a well-established field, leading to materials with a combination of properties, such as the rigidity of a glassy polymer and the elasticity of a rubbery polymer. google.comnih.gov While specific examples utilizing this compound are scarce, the general methodologies for creating such materials could be applied to this monomer.

Future Research Directions and Perspectives on 7 Methyl 2,4 Octadiene Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research into 7-Methyl-2,4-octadiene should prioritize the development of novel synthetic routes that are both high-yielding and sustainable. Current synthetic strategies for conjugated dienes often rely on classical methods that may involve harsh reagents or produce significant waste.

Future investigations could focus on:

Catalytic Dehydrogenation: Exploring selective catalytic dehydrogenation of the corresponding monoenes or alkanes would represent a highly atom-economical approach. This could involve the design of novel transition metal catalysts, perhaps based on earth-abundant metals, that can operate under mild conditions.

Metathesis Reactions: Cross-metathesis reactions involving simpler, readily available alkenes could provide a modular and convergent route to this compound. The development of catalysts that can control the stereochemistry of the resulting double bonds would be a significant advancement.

Biocatalytic Approaches: The use of enzymes or whole-cell systems to construct the this compound backbone from renewable feedstocks would be a truly green synthetic strategy. This could involve engineering metabolic pathways in microorganisms to produce the target molecule.

A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

Synthesis StrategyPotential AdvantagesPotential Challenges
Catalytic DehydrogenationHigh atom economy, potentially uses simple starting materials.Requires high temperatures, catalyst selectivity and stability.
Cross-MetathesisModular, allows for structural diversity.Catalyst cost and sensitivity, stereochemical control.
BiocatalysisUses renewable feedstocks, mild reaction conditions.Low yields, complex process development.

This table presents a hypothetical comparison of potential future synthetic routes for this compound.

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways

The conjugated diene motif in this compound suggests a rich and varied reactivity profile that warrants thorough investigation. While the general reactivity of conjugated dienes, such as 1,2- and 1,4-addition reactions and cycloadditions, is well-established, the specific influence of the methyl group at the 7-position on the regioselectivity and stereoselectivity of these reactions is unknown.

Future research should aim to:

Map Electrophilic Addition Reactions: A systematic study of the addition of various electrophiles (e.g., hydrogen halides, halogens) to this compound would provide valuable data on the directing effects of the alkyl substituents and the interplay between kinetic and thermodynamic control.

Investigate Cycloaddition Reactions: The behavior of this compound as a diene in Diels-Alder reactions is a key area for exploration. Investigating its reactivity with a range of dienophiles will reveal its utility in the synthesis of complex cyclic systems. The facial selectivity of these reactions will be of particular interest.

Explore Pericyclic Reactions: Beyond the Diels-Alder reaction, other pericyclic reactions, such as electrocyclizations, could be investigated. The stereochemical outcomes of these reactions would provide deeper insights into the principles of orbital symmetry.

Advances in High-Throughput Spectroscopic and Computational Analysis

A comprehensive understanding of the structure, dynamics, and reactivity of this compound requires the application of advanced analytical and computational techniques. High-throughput methods can accelerate the pace of discovery in this area.

Future research directions include:

Advanced Spectroscopic Characterization: A detailed spectroscopic characterization of this compound and its various isomers using multidimensional NMR techniques (COSY, HSQC, HMBC), alongside IR and Raman spectroscopy, is essential. These data would provide a benchmark for both synthetic and computational studies.

Computational Modeling: The use of computational chemistry, particularly density functional theory (DFT), can provide invaluable insights into the geometric and electronic structure of this compound. Furthermore, computational modeling can be used to predict reaction pathways, transition state energies, and spectroscopic properties, thereby guiding experimental design.

High-Throughput Screening: The development of high-throughput screening methods for analyzing the products of reactions involving this compound would enable the rapid optimization of reaction conditions and the discovery of novel reactivity.

A summary of key spectroscopic and computational parameters to be investigated is provided in Table 2.

Analytical TechniqueKey Parameters to InvestigateExpected Insights
Multidimensional NMRChemical shifts, coupling constants, NOE correlations.Detailed 3D structure and stereochemistry.
IR/Raman SpectroscopyVibrational frequencies of C=C and C-H bonds.Information on bond strengths and conjugation.
Computational (DFT)Optimized geometry, frontier molecular orbitals, reaction energetics.Prediction of reactivity, stability, and spectroscopic data.

This table outlines the expected data and insights from future spectroscopic and computational analyses of this compound.

Design of Next-Generation Catalytic Systems for Octadiene Transformations

Catalysis is a powerful tool for controlling the reactivity and selectivity of chemical transformations. The development of novel catalytic systems specifically tailored for this compound would unlock its full synthetic potential.

Future research should focus on:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of this compound would be of significant interest, particularly for applications in the synthesis of biologically active molecules. This could include asymmetric hydrogenations, epoxidations, or cycloadditions.

Polymerization Catalysis: Investigating the polymerization of this compound using various catalytic systems could lead to the development of new polymeric materials with unique properties. The microstructure of the resulting polymers would be of particular importance.

Tandem Catalytic Reactions: Designing catalytic systems that can effect multiple transformations in a single pot (tandem or domino reactions) starting from this compound would be a highly efficient approach to building molecular complexity.

Investigating Further Roles in Complex Chemical Biology Systems

The structural motifs present in this compound are found in numerous natural products, suggesting that it could have undiscovered roles in biological systems. Research at the interface of chemistry and biology will be crucial to uncovering these potential functions.

Future avenues of investigation include:

Screening for Biological Activity: A systematic screening of this compound for various biological activities (e.g., antimicrobial, antifungal, cytotoxic) could reveal potential applications in medicine or agriculture.

Metabolic Studies: Investigating whether this compound can be metabolized by microorganisms or in higher organisms could provide insights into its environmental fate and potential toxicological profile.

Use as a Chemical Probe: If it is found to interact with biological macromolecules, this compound could be developed into a chemical probe to study biological processes.

The future of research into this compound is bright and full of potential. By pursuing the research directions outlined in this article, the scientific community can transform this relatively obscure molecule into a well-understood and valuable component of the chemical toolkit.

Q & A

What are the optimal synthetic routes for 7-methyl-2,4-octadiene, and how can its purity be validated?

Basic Research Question
The synthesis of this compound (C₉H₁₆) typically involves catalytic dehydrogenation or isomerization of precursor alkenes. A common method includes Wittig reactions with appropriate aldehydes and phosphonium ylides, followed by purification via fractional distillation . To validate purity:

  • Gas Chromatography (GC) with flame ionization detection (FID) is recommended for assessing volatile impurities.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with integration ratios matching expected proton environments .
  • High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy.

How can researchers differentiate this compound from its structural isomers using spectroscopic techniques?

Basic Research Question
Structural isomers of C₉H₁₆ (e.g., 3-ethyl-1,2-heptadiene, 2,4-dimethyl-1,5-heptadiene) require precise spectroscopic differentiation:

  • ¹H NMR : Compare olefinic proton splitting patterns. For this compound, coupling constants (J-values) between conjugated dienes (~10–12 Hz) differ from isolated double bonds (~15 Hz) .
  • Infrared (IR) Spectroscopy : Conjugated dienes exhibit characteristic C=C stretching vibrations at ~1600 cm⁻¹, while isolated double bonds appear at ~1650 cm⁻¹ .
  • Ultraviolet-Visible (UV-Vis) : Conjugation shifts λₘₐₐ to longer wavelengths (~220–250 nm) compared to non-conjugated isomers .

What experimental strategies resolve contradictions in reported thermodynamic properties of this compound?

Advanced Research Question
Discrepancies in enthalpy of formation or stability data may arise from isomerization during measurement. Methodological solutions include:

  • Controlled Calorimetry : Use adiabatic calorimeters under inert atmospheres to prevent oxidative degradation .
  • Computational Validation : Compare experimental data with ab initio calculations (e.g., DFT at the B3LYP/6-311++G** level) to identify systematic errors .
  • Isomer Tracking : Employ GC-MS to monitor isomer composition before and after thermodynamic measurements .

How should researchers design kinetic studies to investigate the reactivity of this compound in Diels-Alder reactions?

Advanced Research Question
To study reaction kinetics:

  • Substrate Preparation : Ensure diene purity (>98%) via column chromatography and verify by GC .
  • Competitive Experiments : Compare reaction rates with standard dienes (e.g., 1,3-butadiene) under identical conditions (solvent, temperature).
  • In Situ Monitoring : Use UV-Vis or Raman spectroscopy to track diene consumption at λₘₐₐ ≈ 230 nm .
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots using rate constants measured at multiple temperatures .

What are the best practices for characterizing degradation products of this compound under oxidative conditions?

Advanced Research Question
Oxidative degradation (e.g., ozonolysis or photooxidation) generates aldehydes and ketones. Methodological steps:

  • Trapping Intermediates : Use cryogenic trapping (-78°C) with liquid N₂ to isolate unstable epoxides or peroxides .
  • High-Performance Liquid Chromatography (HPLC) : Pair with evaporative light scattering detection (ELSD) to separate polar degradation products.
  • Tandem MS (MS/MS) : Fragment ions in collision-induced dissociation (CID) mode to identify functional groups .

How can computational models predict the regioselectivity of electrophilic additions to this compound?

Advanced Research Question
Regioselectivity in reactions (e.g., bromination) depends on electron density distribution. Computational approaches:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. For this compound, the conjugated diene system favors allylic carbocation stabilization .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar aprotic vs. protic) on transition-state geometries .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions influencing charge distribution .

What protocols ensure reproducibility in catalytic hydrogenation studies of this compound?

Basic Research Question
Key factors for reproducibility:

  • Catalyst Activation : Pre-reduce palladium-on-carbon (Pd/C) under H₂ flow (1 atm, 25°C) for 1 hour .
  • Reaction Monitoring : Use pressure-stat apparatus to maintain consistent H₂ pressure (e.g., 50 psi).
  • Post-Reaction Analysis : Confirm hydrogenation completeness via disappearance of C=C IR peaks (~1600 cm⁻¹) and quantify yields via GC internal standardization .

How do steric and electronic effects influence the polymerization behavior of this compound?

Advanced Research Question
Polymerization (e.g., via Ziegler-Natta catalysts) is affected by:

  • Steric Hindrance : The methyl group at C7 may retard chain propagation. Compare with unsubstituted 2,4-octadiene using gel permeation chromatography (GPC) for molecular weight distribution .
  • Electronic Effects : Electron-withdrawing substituents reduce monomer reactivity. Use Hammett σ constants to correlate substituent effects with polymerization rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.